Endothall thioanhydride
Overview
Description
Endothall thioanhydride is a derivative of the herbicide endothall. It is known for its high toxicity, particularly in mice, and has been studied for its specific binding sites in the liver
Scientific Research Applications
Endothall thioanhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Medicine: Research into its high toxicity has provided insights into potential therapeutic applications and toxicological studies.
Industry: It is used in the development of herbicides and other agrochemicals.
Mechanism of Action
Safety and Hazards
The safety data sheet for Endothall thioanhydride suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endothall thioanhydride typically involves the reaction of endothall with sulfur-containing reagents. One common method includes the use of thionyl chloride or phosphorus pentasulfide to introduce the sulfur atom into the anhydride structure . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Endothall thioanhydride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioanhydride to its corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can revert the thioanhydride back to its parent anhydride or dicarboxylic acid.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Cantharidin: Another potent inhibitor of protein phosphatases, structurally similar to endothall thioanhydride.
Endothall: The parent compound, which is less toxic but still used as a herbicide.
Palasonin: A natural product with similar inhibitory effects on protein phosphatases.
Uniqueness
This compound is unique due to its exceptionally high toxicity and specific binding affinity for protein phosphatases. This makes it a valuable tool in biochemical research and a potent herbicide .
Properties
IUPAC Name |
(1R,2R,6S,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5+,6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSGDNACNWITHQ-GUCUJZIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)SC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]3[C@H]([C@@H]1O2)C(=O)SC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109282-38-4 | |
Record name | 4,7-Epoxybenzo(c)thiophene-1,3-dione, hexahydro-, (3a-alpha,4-beta,7-beta,7a-alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109282384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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